molecular formula C9H9BrN4S B11842738 6-Bromo-9-tetrahydro-2-thienyl-9H-purine CAS No. 92971-26-1

6-Bromo-9-tetrahydro-2-thienyl-9H-purine

Cat. No.: B11842738
CAS No.: 92971-26-1
M. Wt: 285.17 g/mol
InChI Key: FYQGDZGZVQOESA-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Derivatives as Bioactive Compounds

Purine derivatives are fundamental to life, forming the core structure of essential biomolecules such as the nucleobases adenine (B156593) and guanine (B1146940), which are the building blocks of DNA and RNA. nih.govmdpi.com This inherent biological relevance has made the purine scaffold a cornerstone of drug discovery and medicinal chemistry. nih.govmdpi.com

The purine ring system, an intricate fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a versatile scaffold that has given rise to a multitude of therapeutic agents across a wide spectrum of diseases. echemi.com The structural similarity of synthetic purine analogues to endogenous purines allows them to interact with a vast array of biological targets, including enzymes and receptors. nih.govwikipedia.org This interaction can modulate physiological pathways, leading to therapeutic effects.

The significance of purine derivatives is underscored by their diverse pharmacological activities, which include:

Anticancer Agents: Many purine analogues function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. researchgate.netnih.govsigmaaldrich.com 6-Mercaptopurine (B1684380), for instance, is a well-established drug for the treatment of leukemia. frontiersin.org Furthermore, substituted purines have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net

Antiviral Compounds: By mimicking natural nucleosides, purine derivatives can be incorporated into viral DNA or RNA, or they can inhibit viral enzymes essential for replication. nih.gov Acyclovir and Ganciclovir are prominent examples of purine-based drugs used to treat herpes virus infections. nih.gov

Enzyme Inhibitors: The purine scaffold is a common feature in the design of inhibitors for various enzymes. hit2lead.comnist.gov For example, Allopurinol, a xanthine (B1682287) oxidase inhibitor, is used to treat gout by reducing uric acid production. nih.gov

Receptor Antagonists: Derivatives of purines, such as caffeine (B1668208) and theophylline, act as antagonists for adenosine (B11128) receptors, leading to their stimulant and bronchodilator effects, respectively. frontiersin.org

Other Therapeutic Areas: The therapeutic reach of purine derivatives also extends to autoimmune and inflammatory diseases, as well as antimicrobial and anti-leishmanial applications. echemi.com

The broad utility of the purine scaffold stems from its ability to be chemically modified at various positions, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. nih.gov The introduction of different substituents on the purine core can lead to compounds with distinct therapeutic profiles. nih.gov

6-Bromo-9-tetrahydro-2-thienyl-9H-purine is a synthetic, substituted purine derivative. Its structure is characterized by three key components: the purine core, a bromine atom at the 6-position, and a tetrahydro-2-thienyl group attached at the 9-position.

ComponentDescriptionPotential Significance
Purine Core A bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring.This core scaffold is prevalent in nature and provides the fundamental framework for interaction with various biological targets.
6-Bromo Substituent A bromine atom attached to the 6th carbon of the purine ring.The 6-bromo-purine moiety is a crucial synthetic intermediate in medicinal chemistry. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at this position, thereby enabling the creation of diverse chemical libraries for drug screening. nih.gov
9-tetrahydro-2-thienyl Substituent A saturated five-membered sulfur-containing heterocyclic ring (tetrahydrothiophene) linked via its 2nd position to the 9th nitrogen of the purine ring.Substitutions at the N9 position of the purine ring are known to be critical for biological activity, often mimicking the ribose or deoxyribose sugar in natural nucleosides. The tetrahydrothienyl group is a bioisostere of the tetrahydrofuran (B95107) ring found in these sugars. Its presence may influence the compound's binding affinity to target proteins and its metabolic stability.

Based on these features, this compound belongs to the class of N9-substituted purine analogues. The presence of the 6-bromo group also classifies it as a key intermediate for further chemical elaboration.

Table of Compound Properties

Property Value
Molecular Formula C₉H₉BrN₄S
Molecular Weight 285.16 g/mol
IUPAC Name 6-bromo-9-(tetrahydrothiophen-2-yl)-9H-purine

Research Gaps and Future Directions for this compound

Despite the well-established importance of substituted purines, a survey of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, and, most importantly, its biological activity.

The primary research gaps include:

Lack of Biological Screening: The compound has not been systematically evaluated for its potential pharmacological effects. Its activity against key biological targets such as kinases, polymerases, or adenosine receptors remains unknown.

Limited Synthetic and Characterization Data: While the structure is known, detailed and optimized synthetic protocols and comprehensive characterization data are not readily available in the public domain.

Unknown Structure-Activity Relationships (SAR): As a single compound, its place within a broader structure-activity relationship study has not been established. The specific contribution of the tetrahydro-2-thienyl group at the N9 position in conjunction with the 6-bromo substituent is yet to be determined.

Given these gaps, the future research directions for this compound are clear and promising:

Synthesis and Library Development: The immediate next step would be the development of a robust and scalable synthesis for this compound. Subsequently, leveraging the reactive 6-bromo group, a library of derivatives could be generated by introducing diverse substituents (e.g., amines, thiols, alkoxy groups) at this position.

Comprehensive Biological Evaluation: The parent compound and its derivatives should be subjected to a broad panel of in vitro biological assays. Based on the known activities of other purine analogues, screening for anticancer, antiviral, and enzyme inhibitory activities would be a logical starting point.

Target Identification and Mechanism of Action Studies: For any identified "hit" compounds, subsequent studies would be necessary to identify their specific molecular target(s) and elucidate their mechanism of action.

Computational and Structural Biology Studies: Molecular modeling and docking studies could provide insights into the potential binding modes of this compound and its analogues with various biological targets. Co-crystallization studies with target proteins could further illuminate the molecular basis of their activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92971-26-1

Molecular Formula

C9H9BrN4S

Molecular Weight

285.17 g/mol

IUPAC Name

6-bromo-9-(thiolan-2-yl)purine

InChI

InChI=1S/C9H9BrN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2

InChI Key

FYQGDZGZVQOESA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)N2C=NC3=C2N=CN=C3Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Bromo 9 Tetrahydro 2 Thienyl 9h Purine and Analogues

General Strategies for Purine (B94841) Synthesis

The construction of the purine ring system can be achieved through two primary approaches: building the heterocyclic core from acyclic precursors (de novo synthesis) or modifying a pre-existing purine scaffold.

De novo purine synthesis is a fundamental biochemical pathway that has been adapted for chemical synthesis. microbenotes.com In biological systems, the purine ring is assembled stepwise upon a ribose-5-phosphate (B1218738) foundation, starting with the formation of 5-Phosphoribosyl-1-pyrophosphate (PRPP). libretexts.orgutah.edu Chemical syntheses often mimic this logic by building the purine core from smaller, functionalized molecules.

A prevalent strategy involves the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) derivatives. acs.org For instance, the Traube purine synthesis, a classical method, constructs the purine ring by reacting a 4,5-diaminopyrimidine (B145471) with a one-carbon source like formic acid or a derivative thereof. This reaction sequence first forms the pyrimidine ring, which is then fused with the imidazole ring. These ring-closure methods offer unambiguous regioselectivity but can be multistep and labor-intensive. acs.org The synthesis typically culminates in the formation of a key intermediate like inosine (B1671953) monophosphate (IMP), which can then be converted into other purine derivatives. microbenotes.comlibretexts.org

Table 1: Comparison of Major Purine Core Synthesis Strategies

Strategy Precursors Key Features Reference
De Novo Synthesis Ribose-5-phosphate, amino acids, CO2, one-carbon units Stepwise construction on a ribose moiety; fundamental in biology. microbenotes.comlibretexts.org
Traube Synthesis 4,5-Diaminopyrimidines, one-carbon sources (e.g., formic acid) Cyclization of a pre-formed pyrimidine ring; classic and versatile. acs.org

| Imidazole Cyclization | 4-Aminoimidazole-5-carboxamide derivatives | Builds the pyrimidine ring onto a pre-existing imidazole core. | acs.org |

Modifying an existing purine nucleus is a highly effective and common strategy for generating diverse analogues. This approach leverages the differential reactivity of the positions on the purine ring. nih.gov The electronic character of the purine system, which consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring, dictates the regioselectivity of many reactions. mdpi.com

Key modification strategies include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated purines, particularly at the C6 position, are excellent substrates for SNAr reactions. They readily react with a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield 6-substituted purine derivatives. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as the Suzuki-Miyaura and Stille couplings, have become indispensable for forming new carbon-carbon bonds on the purine scaffold. researchgate.netmdpi.comcapes.gov.br These reactions typically involve coupling a halopurine with an organoboron or organotin reagent, enabling the introduction of alkyl, alkenyl, and aryl groups. nih.govresearchgate.net

Direct C-H Activation: Emerging techniques allow for the direct functionalization of C-H bonds on the purine ring, bypassing the need for pre-functionalization with a halogen. mdpi.com This approach offers a more atom-economical route to novel derivatives, with regioselectivity often directed by catalysts or existing substituents. mdpi.comresearchgate.net

Introduction of Halogen Substituents in Purine Systems (e.g., Bromination)

Halogen atoms, particularly bromine and chlorine, serve as exceptionally useful handles for subsequent chemical modifications. Their introduction onto the purine nucleus is a critical step in the synthesis of many complex derivatives.

Achieving regioselectivity during the halogenation of purines is crucial for directing subsequent synthetic steps. The outcome of halogenation is highly dependent on the reaction conditions and the electronic nature of the purine substrate.

Direct electrophilic halogenation of the purine ring typically occurs at the electron-rich C8 position of the imidazole moiety. mdpi.com In contrast, obtaining 6-halopurines often requires a different approach, commonly starting from purine precursors that already contain an oxygen functional group at the C6 position, such as hypoxanthine (B114508) or guanine (B1146940). These precursors can be treated with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to replace the hydroxyl group with a chlorine or bromine atom, respectively. Alternative strategies, such as a ring-opening, halogenation, and ring-closing sequence, can also provide access to specific halopyridine isomers that are otherwise difficult to obtain. chemrxiv.org

6-Halopurines, including 6-chloropurine (B14466) and 6-bromopurine (B104554), are widely recognized as pivotal intermediates in purine chemistry. acs.orgnih.gov The halogen at the C6 position activates the ring for nucleophilic aromatic substitution and provides a site for transition metal-catalyzed cross-coupling reactions. researchgate.netacs.org

This versatility allows for the synthesis of a vast array of purine analogues from a common 6-halopurine precursor. For example, 6-chloropurine can be readily converted into:

Adenine (B156593) derivatives by reaction with amines.

6-Alkoxypurines by reaction with alcohols in the presence of a base. researchgate.net

6-Thiopurines (e.g., 6-mercaptopurine) by reaction with sulfur nucleophiles. nih.gov

6-Alkyl/Arylpurines through palladium-catalyzed reactions like Suzuki or Stille couplings. nih.govresearchgate.netcapes.gov.br

The utility of 6-halopurines makes them fundamental building blocks for creating libraries of compounds for further chemical and biological investigation. nih.gov

Strategies for Incorporating the Tetrahydro-2-thienyl Moiety

The introduction of the tetrahydro-2-thienyl group at the N9 position of the 6-bromopurine core is the final key step in synthesizing the target compound. This transformation is typically accomplished via N-alkylation of the purine ring. Direct alkylation of purines with alkyl halides often results in a mixture of N7 and N9 isomers, with the N9-alkylated product generally being the more thermodynamically stable and predominant isomer. nih.govnih.govub.edu

To achieve regioselective N9-alkylation, several methods can be employed. The reaction involves treating the 6-bromopurine anion, formed by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), with a suitable tetrahydro-2-thienyl electrophile. The choice of solvent and reaction conditions can influence the ratio of N7 to N9 isomers. nih.gov

The required electrophile, an activated tetrahydrothiophene (B86538) derivative, can be prepared from tetrahydrothiophene itself or a precursor like tetrahydrothiophen-2-one. Potential alkylating agents include 2-halotetrahydrothiophenes or tetrahydrothiophene-2-yl triflate. The synthesis of analogous 9-(tetrahydro-2-furyl)purine compounds provides a strong precedent for this type of coupling reaction. nih.gov

Table 2: Potential Strategies for N9-Alkylation of 6-Bromopurine

Method Reagents Key Features Reference (by analogy)
Direct Alkylation 6-Bromopurine, Base (e.g., K₂CO₃, NaH), 2-Halotetrahydrothiophene Straightforward approach; may produce a mixture of N7 and N9 isomers. nih.govub.edu
Mitsunobu Reaction 6-Bromopurine, Tetrahydrothiophen-2-ol, PPh₃, DEAD/DIAD Generally provides good N9 regioselectivity under mild conditions. researchgate.net

| Vorbrüggen Glycosylation | Silylated 6-Bromopurine, Activated tetrahydrothiophene derivative, Lewis Acid (e.g., SnCl₄) | Commonly used for nucleoside synthesis; ensures high N9 selectivity. | acs.org |

Reactions Involving Thienyl Moieties in Purine Synthesis

The introduction of a thienyl group onto the purine scaffold is a key step in the synthesis of various biologically active molecules. One of the most effective methods for this transformation is the Stille cross-coupling reaction. Research has demonstrated the synthesis of 6-(2-thienyl)purine nucleoside derivatives by reacting 6-iodopurine (B1310063) nucleosides with tributylstannylthiophene in the presence of a palladium catalyst. nih.gov This approach is valuable for creating a carbon-carbon bond at the C6 position of the purine ring.

Similarly, 2-amino-6-(2-thienyl)purine has been designed and synthesized as an unnatural base to expand the genetic alphabet. nih.govresearchgate.net The synthesis involves the 6-substitution of a 6-halopurine derivative with an organotin reagent like tributylstannylthiophene. nih.gov These reactions underscore the utility of palladium-catalyzed methods for incorporating thienyl groups, which can modulate the electronic and steric properties of the parent purine molecule, potentially influencing stacking interactions in a DNA duplex. nih.gov

Beyond direct attachment, thienyl moieties can be integrated into more complex, fused ring systems. The synthesis of thieno-expanded tricyclic purine analogues, for instance, involves building a thiophene (B33073) ring onto the purine core. nih.gov This creates an extended aromatic surface area which has been shown to enhance biological activity in certain contexts. nih.gov

Table 1: Synthesis of Thienyl-Purine Derivatives via Stille Coupling

Purine PrecursorThienyl ReagentCatalyst/ConditionsProductReference
6-Iodopurine nucleosideTributylstannylthiophenePd(PPh3)4, LiCl, Dioxane6-(2-Thienyl)purine nucleoside nih.gov
2-Amino-6-iodopurine nucleosideTributylstannylthiophenePd(PPh3)4, Dioxane2-Amino-6-(2-thienyl)purine nucleoside nih.gov

Analogous Cycloaddition or Substitution Reactions for 9-Substituted Purines

The construction and functionalization of the purine ring system can be achieved through various strategic reactions, with cycloadditions and substitutions being paramount.

Cycloaddition Reactions: The core pyrimidine ring of the purine system can be constructed via [4+2] cycloaddition reactions. For example, inverse electron-demand Diels-Alder reactions of 1,2,3-triazines with amidines can yield substituted pyrimidines, which are key intermediates in purine synthesis. acs.orgthieme-connect.de Similarly, 1,2,4,5-tetrazines react with enamines in an unprecedented 1,4-cycloaddition to furnish 1,2,4-triazines, showcasing the versatility of cycloaddition strategies in building nitrogen-rich heterocycles. nih.gov

Substitution Reactions: For pre-formed purine rings, nucleophilic aromatic substitution (SNAr) is a cornerstone of functionalization, especially at the C6 position. The chlorine atom in 6-chloropurines is highly susceptible to displacement by a wide range of nucleophiles. The synthesis of 6,8,9-trisubstituted purine analogues often begins with a 4,6-dichloropyrimidine, where one chlorine is displaced by an amine (e.g., cyclopentylamine) to set the stage for subsequent cyclization and final substitution at the C6 position. nih.gov This final step involves reacting the 6-chloro-9-substituted purine intermediate with various amines or alkoxides to generate diverse libraries of compounds. nih.govnih.gov This high reactivity of the C-Cl bond at the 6-position is a well-established principle in purine chemistry. thieme-connect.com

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on 9-Substituted Purines

9-Substituted Purine PrecursorNucleophileConditionsProduct TypeReference
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)purineSubstituted PiperazinesEt3N, EtOH6-(Piperazin-1-yl)-9-cyclopentyl-8-arylpurine nih.gov
8-Aryl-6-chloro-9H-purineAmines, AlkoxidesHeat6,8-Disubstituted-9H-purines nih.gov
9-Ethyl-6-iodo-9H-purinePhenethylamine-6-(Phenethylamino)-9-ethyl-9H-purine nih.gov

Multi-Step Reaction Pathways for the Synthesis of 6-Bromo-9-tetrahydro-2-thienyl-9H-purine

Step 1: Synthesis of 6-Bromopurine. The starting material, 6-bromopurine, can be synthesized from more common purine precursors. For instance, it can be prepared from hypoxanthine or 6-chloropurine. The conversion of 6-chloropurine to 6-bromopurine is a standard halogen exchange reaction. 6-Bromopurine is also commercially available. nih.gov

Step 2: N9-Alkylation. The critical step is the alkylation of 6-bromopurine with a suitable tetrahydro-2-thienyl electrophile, such as 2-bromotetrahydrothiophene or 2-chlorotetrahydrothiophene. Direct alkylation of purines with alkyl halides under basic conditions is a common method but is often complicated by a lack of regioselectivity, yielding a mixture of N7 and N9 isomers. ub.edunih.gov The thermodynamically more stable N9 regioisomer is typically the major product. nih.gov To achieve high N9 selectivity, reaction conditions must be carefully optimized. This can involve the choice of base (e.g., K₂CO₃, NaH, or tetrabutylammonium (B224687) hydroxide), solvent, and the use of techniques like microwave irradiation, which can improve yields and selectivity while reducing reaction times. nih.govub.edu

Table 3: Proposed Synthetic Pathway for this compound

StepReactantsKey TransformationGeneral ConditionsChallenges & Considerations
16-BromopurineN9-AlkylationBase (e.g., K₂CO₃), Solvent (e.g., DMF, THF), 2-HalotetrahydrothiopheneRegioselectivity (N9 vs. N7 isomer formation). ub.edunih.gov
2-PurificationChromatographySeparation of N9 and N7 isomers.

Functionalization and Derivatization Strategies for Structural Diversity

N-Alkylation and N-Substitution Reactions on Purine Rings

The alkylation of the purine ring is a fundamental transformation for creating structural diversity, but it presents a significant regioselectivity challenge. The purine nucleus has multiple nitrogen atoms that can be alkylated, primarily at the N7 and N9 positions of the imidazole ring. ub.edu

Direct alkylation of 6-substituted purines with alkyl halides under basic conditions typically produces a mixture of N7 and N9 isomers, with the N9 product often predominating as it is the more thermodynamically stable isomer. nih.govacs.org The ratio of these isomers is highly dependent on the reaction conditions. Factors influencing the N7/N9 ratio include:

The nature of the purine substrate: Substituents on the purine ring can sterically or electronically influence the site of alkylation.

The alkylating agent: The reactivity and steric bulk of the alkyl halide play a role.

The base and solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent can significantly alter the product distribution. ub.edu Less polar solvents have been shown to improve selectivity for the N7 isomer in certain cases. nih.gov

Reaction conditions: Temperature and reaction time are critical parameters. Microwave-assisted synthesis has been shown to improve N9 selectivity and reduce reaction times. ub.edu

While N9 alkylation is more common, specific methods for achieving N7 regioselectivity have also been developed, for instance, using SnCl₄ as a catalyst for the reaction of N-trimethylsilylated purines with tert-alkyl halides. acs.org

Table 4: Comparison of Conditions for N-Alkylation of 6-Bromopurine

Alkylating AgentBase/SolventKey OutcomeReference
[¹¹C]CH₃IK₂CO₃ / Acetone, MeCN, DMFPredominantly N9-isomer ([¹¹C]9m6BP) nih.gov
[¹¹C]CH₃IK₂CO₃ / THF, AcOEtImproved N7-selectivity ([¹¹C]7m6BP) nih.gov
Various Alkyl Halides(Bu)₄NOH / MicrowaveHigh N9-selectivity ub.edu
tert-Alkyl HalideSnCl₄ (catalyst) on silylated purineN7-regioselectivity acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling) for Purine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of purines, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnobelprize.org The Stille coupling, which involves the reaction of an organostannane with an organic halide or pseudohalide, is particularly well-suited for modifying the purine scaffold. libretexts.orgwikipedia.org

The reaction is versatile, and a wide variety of aryl, vinyl, and heterocyclic stannanes can be coupled with halopurines, most commonly at the C2, C6, and C8 positions. nih.govlibretexts.org For example, 6-chloropurine nucleosides readily undergo Stille coupling with aryl(tributyl)stannanes to yield 6-arylpurine derivatives. nih.gov As mentioned previously, this reaction has been successfully applied to synthesize 6-(2-thienyl)purine nucleosides from 6-iodopurines and tributylstannylthiophene. nih.gov

The general catalytic cycle for the Stille reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the halopurine, inserting into the carbon-halogen bond to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the organostannane is transferred to the palladium center, displacing the halide. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. libretexts.orgorganic-chemistry.org

Table 5: Examples of Stille Coupling for Purine Functionalization

Purine SubstrateOrganostannaneCatalystBond FormedReference
6-Chloropurine nucleosideAryl(tributyl)stannanePd(0) complexC6(purine)-C(aryl) nih.gov
6-Iodopurine nucleosideTributylstannylthiophenePd(PPh3)4C6(purine)-C(thienyl) nih.gov
Generic HalopurineVinylstannanePd(0) complexC(purine)-C(vinyl) libretexts.orgwikipedia.org

Other Cross-Coupling Methodologies in Purine Chemistry

Beyond the Stille reaction, a diverse array of palladium- and other transition-metal-catalyzed cross-coupling reactions have been adapted for purine chemistry, greatly expanding the toolkit for creating structural diversity. taylorfrancis.com

Suzuki-Miyaura Coupling: This reaction pairs a halopurine with an organoboron reagent (boronic acid or ester) and is widely used due to the low toxicity and high stability of the boron compounds. nih.govnobelprize.org It is effective for creating C-C bonds, particularly for aryl-aryl linkages. thieme-connect.com

Negishi Coupling: This method utilizes organozinc reagents, which are highly reactive and allow for a wide range of functional groups to be tolerated. nih.govnobelprize.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and a halopurine, typically using a palladium catalyst and a copper(I) co-catalyst. It is the premier method for introducing alkynyl substituents onto the purine ring.

Buchwald-Hartwig Amination: This Pd-catalyzed reaction is used to form C-N bonds by coupling halopurines with amines. It is a powerful method for synthesizing aminopurines and their derivatives. thieme-connect.com

Direct C-H Activation/Arylation: More recent methodologies focus on the direct functionalization of C-H bonds, avoiding the need to pre-functionalize the purine with a halogen. This approach offers a more atom-economical route to substituted purines. thieme-connect.comnih.gov

Photoredox/Nickel Dual Catalysis: This emerging strategy allows for the sp²–sp³ cross-electrophile coupling, enabling the direct installation of alkyl groups onto the purine core from readily available alkyl bromides, a transformation that is challenging with traditional methods. acs.orgnih.gov

Table 6: Overview of Cross-Coupling Methodologies in Purine Chemistry

Reaction NameCoupling PartnersCatalyst SystemBond FormedReference
Suzuki-MiyauraHalopurine + OrganoboronPdC-C nih.govnobelprize.org
NegishiHalopurine + OrganozincPdC-C nih.govnobelprize.org
SonogashiraHalopurine + AlkynePd / CuC-C (alkynyl) libretexts.org
Buchwald-HartwigHalopurine + AminePdC-N thieme-connect.com
C-H ArylationPurine + Aryl HalidePd / CuC-C (aryl) nih.gov
Photoredox/Ni CouplingChloropurine + Alkyl BromideIr (photocat.) / NiC-C (alkyl) acs.orgnih.gov

Biological Activities and Therapeutic Potential in Academic Research

Overview of Potential Biological Activities of 6-Bromo-9-tetrahydro-2-thienyl-9H-purine

Purine (B94841) analogues are a well-established class of compounds with diverse pharmacological applications, largely due to their structural similarity to the endogenous purines, adenine (B156593) and guanine (B1146940). Modifications to the purine core, such as the introduction of a halogen at the C6 position and various substituents at the N9 position, have been a fruitful strategy in the development of novel therapeutic agents. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity to various enzymes and receptors and conferring a spectrum of biological effects, including antimicrobial, antiviral, and anticancer activities. nih.govnih.gov

The purine scaffold is a promising starting point for the development of new anti-infective agents. Thienopyrimidines, which are structurally related to purines and contain a thiophene (B33073) ring, have been widely studied for their antibacterial and antifungal properties. nih.gov Similarly, the introduction of a bromine atom into heterocyclic structures has been shown to confer antimicrobial properties. nih.gov For instance, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Furthermore, studies on other modified purines have shown their potential to combat bacterial infections. For example, the purine derivative NH2-6-Cl-araPur was found to increase reactive oxygen species (ROS) in Escherichia coli, suggesting a mechanism for its antibacterial action. researchgate.net Given these precedents, it is plausible that this compound could exhibit antimicrobial properties by targeting essential pathways in bacteria or fungi.

Purine analogues are a critical class of antiviral drugs. Their mechanism often involves the inhibition of viral polymerases, disrupting viral replication. The 6-position of the purine ring is a key site for modification in the design of antiviral agents. For example, nucleoside analogues featuring a 6-chloropurine (B14466) base have demonstrated promising activity against the SARS coronavirus (SARS-CoV). nih.gov In these studies, the chlorine atom at the 6-position was found to be important for antiviral activity. nih.gov

Additionally, azathioprine, a prodrug that is converted in the body to the purine analogue 6-mercaptopurine (B1684380), exhibits broad antiviral potential. nih.govresearchgate.net The structural relationship between these active 6-substituted purines and this compound suggests that the latter could also interfere with viral replication processes. The thieno-pyridine class of compounds, which also bear structural similarities, have shown activity against viruses like herpes simplex virus type 1 (HSV-1). researchgate.net Combining purine nucleobases with nucleotide biosynthesis inhibitors has also been shown to enhance antiviral effects against viruses like Dengue. mdpi.com

The development of purine derivatives as anticancer agents has a long and successful history, with compounds like 6-mercaptopurine being used in cancer chemotherapy. researchgate.netresearchgate.net The 6-position is a critical modification point; 6-chloropurine, for instance, serves as a versatile intermediate for the synthesis of new compounds with potential anticancer activity. acs.orgacs.org

Research has shown that various 6-substituted purine derivatives exhibit significant cytotoxic and cytostatic effects against a range of cancer cell lines.

6-Amino-9-sulfonylpurine derivatives have been shown to induce apoptosis in human leukemia cells. mdpi.com

N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives displayed high cytotoxicity against several tumor cell lines, including murine mammary carcinoma (4T1) and human gastric carcinoma (SNU-1). nih.gov

6-Phenylpurine ribonucleosides , synthesized via the reaction of 6-chloropurine derivatives, showed potent cytostatic activity against leukemia (CCRF-CEM) and cervical cancer (HeLa) cell lines. acs.org

N7-substituted adenines and 6-mercaptopurines have also been reported to possess anticancer and cytostatic activities. nih.gov

These findings underscore the potential of the 6-substituted purine scaffold as a source of effective anticancer agents. The specific substitutions in this compound may confer selective cytotoxicity toward cancer cells.

Table 1: Cytotoxic Activity of Selected Purine Derivatives
Compound ClassExample CompoundCancer Cell LineReported Activity (IC₅₀)Source
6-Phenylpurine Ribonucleosides6-(4-Fluorophenyl)purine ribosideCCRF-CEM (Leukemia)0.25 µM acs.org
6-Phenylpurine Ribonucleosides6-Phenylpurine ribosideHeLa (Cervical Cancer)1.1 µM acs.org
N-(Purin-6-yl)amino acid ConjugatesCompound 1d (n=10)Vero E6< 30 µM nih.gov
6-Amino-9-sulfonylpurine Derivatives6-Amino-SPDK562 (Leukemia)Induces apoptosis mdpi.com

Purinergic Signaling and Receptor Modulation

Purine derivatives, including adenosine (B11128) and ATP, act as crucial signaling molecules in the body by activating a family of receptors known as purinergic receptors. As a purine analogue, this compound has the potential to interact with these receptors, thereby modulating various physiological and pathophysiological processes.

Purinergic receptors are found on the plasma membrane of nearly all mammalian cells and are broadly classified into two main families: P1 receptors and P2 receptors. wikipedia.org

P1 Receptors: These are G protein-coupled receptors (GPCRs) that are preferentially activated by adenosine. wikipedia.org They are further divided into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors have varying affinities for adenosine, with A1, A2A, and A3 receptors being high-affinity, while A2B receptors have a lower affinity and are typically activated under conditions of cellular stress or injury. nih.gov P1 receptors are involved in regulating inflammation, pain, and sedation and are considered important therapeutic targets for cardiovascular and inflammatory diseases. nih.gov

P2 Receptors: These receptors are activated by nucleotides such as ATP, ADP, UTP, and UDP. wikipedia.org They are subdivided into two distinct classes:

P2X Receptors: These are ligand-gated ion channels. There are seven subtypes (P2X1-7) that form trimeric channels. nih.gov When activated by ATP, they allow the influx of cations like Ca²⁺ and Na⁺, leading to rapid cellular responses such as neurotransmission and muscle contraction. nih.gov

P2Y Receptors: These are G protein-coupled receptors, with eight subtypes identified in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). researchgate.net They couple to various G proteins to initiate intracellular signaling cascades and are involved in a wide array of functions, from platelet aggregation to vasodilation. wikipedia.org

The ubiquity and diversity of purinergic receptors make them attractive therapeutic targets for a multitude of conditions, including thrombosis, cancer, neurodegenerative disorders, and chronic pain. nih.gov

The interaction between a ligand, such as a purine derivative, and its receptor is characterized by its binding affinity and kinetics. These parameters are crucial for determining the potency, selectivity, and duration of the drug's effect. nih.gov

Binding Affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). libretexts.org A lower Kd or Ki value signifies a higher affinity of the ligand for the receptor. libretexts.org For example, studies on purine derivatives have identified compounds with high affinity for specific adenosine receptor subtypes. Apadenoson, a 2-alkynyl NECA derivative, shows subnanomolar affinity for the A2A adenosine receptor. researchgate.net

Binding Kinetics refers to the rates at which a ligand associates with (kon or on-rate) and dissociates from (koff or off-rate) its receptor. nih.gov The residence time (RT), which is the reciprocal of the off-rate (1/koff), describes how long a drug-receptor complex exists. nih.gov A longer residence time can lead to a more sustained pharmacological effect, even at low drug concentrations in the body. nih.govresearchgate.net Recent drug discovery efforts have increasingly focused on optimizing binding kinetics in addition to affinity, as this can lead to improved in vivo efficacy and selectivity. nih.gov Structure-affinity and structure-kinetic relationship studies help to elucidate how chemical modifications to the purine scaffold influence these binding parameters, guiding the rational design of more effective drugs. researchgate.net

Table 2: Binding Affinity of Representative Ligands at Purinergic Receptors
Receptor SubtypeLigandLigand TypeAffinity (Kᵢ or EC₅₀)Source
A2A Adenosine ReceptorApadenosonAgonist0.5 nM (Kᵢ) researchgate.net
A2A Adenosine ReceptorGW-328267XAgonist16 nM (Kᵢ) researchgate.net
P2Y1 ReceptorADPAgonist1.26 µM (EC₅₀) researchgate.net
P2Y1 Receptor2MeSADPAgonist~0.6 nM (EC₅₀) researchgate.net
P2X1 ReceptorATPAgonist50-1000 nM (EC₅₀) researchgate.net

Modulation of Specific Purinergic Receptor Subtypes (e.g., Adenosine Receptors)

Purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, and A3), are crucial regulators of numerous physiological processes and are a significant target for purine-based therapeutics. Purine analogues can act as either agonists, mimicking the effect of adenosine, or antagonists, blocking its action. The specific effect and receptor subtype selectivity are determined by the substitutions on the purine ring and the ribose (or equivalent) moiety.

Research into the structure-activity relationships of purine derivatives has revealed that modifications at the N6 and C2 positions of the purine core are critical for affinity and selectivity towards adenosine receptor subtypes. For instance, N6-substituted adenosine analogues often show selectivity for the A1 receptor. The nature of the substituent at the 9-position, in this case, a tetrahydro-2-thienyl group, would also significantly influence receptor interaction and selectivity. While the precise modulatory activity of this compound on adenosine receptor subtypes has not been specifically reported, its structural features suggest potential interactions. The bromine atom at the 6-position and the thienyl group at the N9-position could confer a unique pharmacological profile, potentially leading to selective agonism or antagonism at one or more of the adenosine receptor subtypes. Further investigation is required to elucidate its specific receptor binding affinities and functional effects.

Enzyme Inhibition Studies

Inhibition of Kinases (e.g., Cyclin-Dependent Kinases, HER2) by Purine Analogues

Protein kinases play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. nih.gov The structural similarity of purine analogues to adenosine triphosphate (ATP), the phosphate (B84403) donor in kinase-catalyzed reactions, makes them attractive candidates for kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): A number of purine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. Compounds such as olomoucine (B1683950) and roscovitine (B1683857) are well-characterized C2, N6, and N9-substituted purines that competitively inhibit the ATP-binding pocket of CDKs like CDK1, CDK2, and CDK5. nih.govnih.gov This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The crystal structure of roscovitine in complex with CDK2 has provided detailed insights into the specific interactions required for inhibition, highlighting the importance of the substituents on the purine core for potency and selectivity. nih.gov Given its substituted purine structure, this compound could potentially exhibit similar CDK inhibitory activity.

HER2: The human epidermal growth factor receptor 2 (HER2) is another important kinase target in cancer therapy. Recently, purine–hydrazone scaffolds have been investigated as dual inhibitors of both the epidermal growth factor receptor (EGFR) and HER2. nih.gov These compounds are designed to fit into the ATP-binding site of these kinases. The development of purine analogues as HER2 inhibitors is an active area of research, suggesting a potential, though unexplored, avenue for the activity of this compound.

Purine Analogue Target Kinase(s) Mechanism of Inhibition
OlomoucineCDK1, CDK2, CDK5Competitive for ATP binding
RoscovitineCDK1, CDK2, CDK5Competitive for ATP binding
Purine-hydrazone derivativesEGFR, HER2ATP-competitive inhibition

Modulation of Purine Metabolism Enzymes (e.g., HGPRTase, IMP Dehydrogenase, Xanthine (B1682287) Oxidase)

Purine analogues can interfere with the normal synthesis and degradation of purines by inhibiting key enzymes in these metabolic pathways.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase): HGPRTase is a crucial enzyme in the purine salvage pathway. Inhibition of this enzyme can disrupt the recycling of purine bases. Acyclic nucleoside phosphonates, which are analogues of the nucleotide product of the HGPRTase reaction, have been shown to be potent inhibitors of this enzyme in the malaria parasite Plasmodium falciparum. nih.gov These compounds exhibit selectivity for the parasite enzyme over the human counterpart. nih.gov

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): IMPDH catalyzes a critical step in the de novo synthesis of guanine nucleotides. nih.gov Inhibition of IMPDH can deplete cellular guanine nucleotide pools, leading to cytostatic or cytotoxic effects. nih.gov Mycophenolic acid is a well-known inhibitor of IMPDH and is used as an immunosuppressant. umn.edu The development of purine-based IMPDH inhibitors is an ongoing area of research for potential anticancer and antiviral therapies.

Xanthine Oxidase: Xanthine oxidase is a key enzyme in the catabolism of purines, responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Allopurinol, a purine analogue, is a classical inhibitor of xanthine oxidase used in the treatment of gout. nih.gov It acts as a substrate for the enzyme and is converted to oxypurinol, which remains tightly bound to the active site, thereby inhibiting its activity. nih.gov The potential for this compound to inhibit xanthine oxidase would depend on its ability to interact with the enzyme's active site.

Enzyme Function in Purine Metabolism Example Purine Analogue Inhibitor
HGPRTasePurine salvage pathwayAcyclic nucleoside phosphonates
IMP DehydrogenaseDe novo guanine nucleotide synthesisMycophenolic acid
Xanthine OxidasePurine catabolismAllopurinol

Topoisomerase II Inhibition by Purine Derivatives

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions as an ATP-dependent enzyme. nih.gov Several purine analogues have been identified as catalytic inhibitors of topoisomerase II. nih.govaacrjournals.org Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, these purine derivatives often inhibit the ATPase activity of the enzyme, thereby preventing the DNA strand passage reaction. nih.govaacrjournals.org For example, the S6-substituted thioguanine analogue NSC35866 was identified as a catalytic inhibitor that blocks the ATPase function of human topoisomerase IIα. nih.gov Similarly, a novel quinoline (B57606) aminopurine compound, QAP 1, was rationally designed as a potent ATP-competitive catalytic inhibitor of topoisomerase II. nih.gov These findings suggest that the purine scaffold of this compound could potentially serve as a basis for targeting the ATPase activity of topoisomerase II.

Cellular and Molecular Mechanisms of Action (General to Purine Derivatives)

Interference with Biosynthetic Pathways

A primary mechanism of action for many purine analogues is their interference with nucleic acid biosynthesis. By mimicking endogenous purines, these compounds can be incorporated into metabolic pathways, leading to several downstream effects. Purine antimetabolites can inhibit the de novo synthesis of purine nucleotides by acting as feedback inhibitors of key enzymes in the pathway. taylorandfrancis.com For example, the active metabolite of azathioprine, 6-mercaptopurine, is converted to thioinosine monophosphate (T-IMP), which inhibits multiple steps in the conversion of inosine monophosphate to adenine and guanine nucleotides. taylorandfrancis.com Furthermore, some purine analogues can be incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids, which ultimately triggers cell cycle arrest and apoptosis. This interference with the fundamental processes of DNA replication and transcription is a cornerstone of their use as anticancer and immunosuppressive agents. wikipedia.orgnih.gov The incorporation and subsequent effects of this compound would be dependent on its recognition and processing by the enzymes of the purine salvage and modification pathways.

Induction of Apoptosis Pathways

While specific studies on the apoptosis-inducing capabilities of this compound have not been identified, the broader class of 2,6,9-trisubstituted purine derivatives has demonstrated pro-apoptotic effects in various cancer cell lines. For instance, certain purine derivatives have been shown to induce apoptosis in acute promyelocytic leukemia (HL-60) cells. This programmed cell death is a critical mechanism for eliminating cancerous cells. The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of key proteins such as caspases. Research on isatin-purine hybrids has shown that these molecules can induce apoptosis by increasing the levels of pro-apoptotic proteins like BAX, Caspase 3, and Caspase 9, while decreasing the levels of anti-apoptotic proteins like Bcl-2.

In one study, a particularly potent isatin-purine hybrid compound led to a significant increase in apoptotic cells in the HepG2 cell line, with the percentage of late-stage apoptotic cells rising from 0.19% in control cells to 12.58% after treatment. This effect was accompanied by a 3.36-fold increase in BAX protein levels and a 2.30-fold decrease in Bcl-2 levels, indicating a shift towards apoptosis. While these findings are for related but structurally distinct compounds, they highlight the potential of the purine scaffold to be chemically modified to induce apoptosis in cancer cells.

Cell Cycle Modulation

The modulation of the cell cycle is a key therapeutic strategy in cancer treatment, and purine derivatives have been extensively investigated as inhibitors of proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs). Certain 2,6,9-trisubstituted purine derivatives have been found to cause cell cycle arrest, particularly at the S-phase, in HL-60 cells. This arrest prevents the cell from replicating its DNA, thereby halting proliferation.

However, the effect can be cell-type specific and dependent on the exact substitution pattern. For example, some novel C-2, C-6, N-9 trisubstituted purines designed as CDK inhibitors did not produce a straightforward cell cycle phase-specific arrest in synchronized HeLa cells, though they did cause a noticeable lengthening of the S-phase transit. Chronic exposure to these compounds at lethal doses resulted in massive nuclear fragmentation, a characteristic of mitotic catastrophe, with only minor signs of apoptosis. This suggests that while the purine scaffold is a valid starting point for developing cell cycle modulators, the specific biological outcome is highly sensitive to the nature of its substituents. Specific research detailing the effects of this compound on cell cycle progression is not currently available.

Modulation of Intracellular Signaling Pathways

The purine core is integral to many molecules that target intracellular signaling pathways, which are often dysregulated in diseases like cancer. These pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, are crucial for cell survival and proliferation. Some therapies have been shown to induce apoptosis by inhibiting key proteins in the mTOR pathway.

Mood stabilizers have also been found to regulate intracellular signaling cascades, including those involving protein kinase C (PKC), PKA, mitogen-activated protein (MAP) kinase, and glycogen (B147801) synthase kinase 3-β (GSK3-β). These pathways are fundamental in regulating synaptic plasticity and cellular resilience. While this demonstrates the broad applicability of compounds that interact with these pathways, specific data linking this compound to the modulation of any particular intracellular signaling cascade has not been reported in the reviewed scientific literature. The potential for this compound to interact with such pathways would need to be determined through direct experimental investigation.

Structure-Activity Relationship (SAR) Studies

Impact of Bromine Substitution on Biological Activity in Purine Scaffolds

The substitution of a halogen atom, such as bromine, on the purine scaffold can significantly influence the compound's biological activity. The C6 position of the purine ring is a common site for modification. 6-Bromopurine (B104554) itself is a brominated derivative used as a starting material in the synthesis of various compounds, including those with potential antitumor and anticancer properties. acs.org The bromine atom is a good leaving group, which makes the C6 position susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to build libraries of compounds for screening. researchgate.net

Influence of the Tetrahydro-2-thienyl Moiety on Compound Potency and Selectivity

The moiety attached to the N9 position of the purine ring plays a critical role in determining the compound's interaction with target proteins and can significantly affect its potency and selectivity. The tetrahydro-2-thienyl group is a sulfur-containing heterocyclic substituent. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer effects. tandfonline.comnih.gov

The thiophene ring is often used as a bioisostere for a benzene (B151609) ring, offering similar steric properties but different electronic characteristics due to the presence of the sulfur atom. nih.gov The sulfur can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. In the context of this compound, the saturated tetrahydro-thienyl ring provides a flexible, non-aromatic, lipophilic group at the N9 position. This contrasts with the flat, aromatic substituents often seen in other purine derivatives. The size and flexibility of this group will influence how the molecule fits into a target binding site. For some purine-based kinase inhibitors, increased steric bulk at the N9 position has been shown to reduce inhibitory potential, indicating that there is often an optimal size for the N9 substituent. nih.gov

Effects of Substitutions at Different Purine Positions (C6, N9, C2) on Activity

C6 Position: This position is critical for activity and is frequently modified. The nature of the substituent here often dictates the compound's primary mechanism of action. For example, attaching arylpiperazinyl systems at C6 has been shown to be beneficial for cytotoxic activity in certain anticancer purines.

N9 Position: The substituent at N9 is crucial for orientation within the binding pocket of target enzymes, such as kinases. As mentioned, steric bulk at this position can be a determining factor for activity; while some bulk is tolerated or even required, excessive size can be detrimental. nih.gov Novel purine derivatives with α-amino acid motifs at the N9 position have been synthesized and shown to have dose-dependent anticancer effects.

C2 Position: Modifications at the C2 position can fine-tune the electronic properties of the purine ring and provide additional interactions that enhance potency and selectivity. However, introducing bulky systems at the C2 position can be unfavorable for the cytotoxic activity of some purine series.

The interplay between these three positions is complex. 3D-QSAR models of some 2,6,9-trisubstituted purines have suggested that steric properties, more so than electronic properties, can better explain the cytotoxicity of the compounds. tandfonline.com The specific combination of a bromine atom at C6, a tetrahydro-2-thienyl group at N9, and the unsubstituted C2 position in this compound defines its unique chemical space and potential biological activity, which awaits experimental validation.

Table 1: General Structure-Activity Relationship (SAR) Principles for 2,6,9-Trisubstituted Purines

Position General Influence on Biological Activity Examples from Research
C2 Fine-tunes potency and selectivity. Bulky groups can be detrimental to activity in some series. Substitution of an aminoethanol side chain by various smaller groups only slightly decreased activity compared to the parent compound in a series of CDK inhibitors. nih.gov
C6 Critical for primary activity and target interaction. A key position for introducing diverse chemical groups. An arylpiperazinyl system connected at C6 was found to be beneficial for cytotoxic activity. Thioether-linked derivatives at C6 were superior to oxygen or nitrogen isosteres for inotropic activity. researchgate.net
N9 Influences orientation in the binding pocket. Steric bulk is a sensitive parameter; excessive size can reduce potency. Increased steric bulk at N9 was shown to reduce the inhibitory potential of certain CDK inhibitors. nih.gov

Conformational Analysis and its Correlation with Biological Activity

A comprehensive review of available scientific literature does not yield specific studies on the conformational analysis of this compound. Research detailing the three-dimensional structure, preferred spatial arrangements (conformers), and the direct correlation of these conformations with the biological activity of this particular compound is not present in the public domain.

In the broader context of purine derivatives, conformational analysis is a critical aspect of understanding their structure-activity relationships (SAR). The biological function of such molecules is intrinsically linked to their three-dimensional shape, which dictates how they interact with biological targets such as enzymes and receptors. Key conformational features for N9-substituted purines typically involve the rotation around the C-N bond connecting the substituent to the purine ring.

The spatial orientation of the tetrahydro-2-thienyl group relative to the purine core in this compound would be a primary determinant of its conformational landscape. This orientation is influenced by several factors, including:

Steric Hindrance: The interaction between the atoms of the tetrahydro-2-thienyl ring and the purine scaffold can create steric strain, favoring conformations that minimize these clashes.

Electronic Effects: The electronic properties of both the bromine atom at the 6-position and the sulfur-containing thienyl ring can influence the rotational barrier around the N9-substituent bond.

Solvent Effects: The polarity of the surrounding environment can also impact the conformational preferences of the molecule.

Computational methods, such as quantum chemical calculations, are often employed to model the conformational space of such molecules, identify low-energy (stable) conformers, and calculate the energy barriers for rotation between them. These theoretical studies can provide valuable insights into the likely shapes the molecule adopts in a biological system.

While direct experimental data, such as X-ray crystallography or NMR spectroscopy studies, for this compound are not available, the principles of conformational analysis in related purine analogs suggest that specific rotational isomers could be responsible for its biological activity. The precise dihedral angles defining the orientation of the thienyl substituent would be crucial for fitting into the binding pocket of a target protein. However, without specific research on this compound, any detailed discussion remains speculative.

Advanced Research Methodologies and Computational Studies

Spectroscopic and Diffraction Techniques for Structural Characterization

The precise determination of the molecular architecture of 6-Bromo-9-tetrahydro-2-thienyl-9H-purine relies on a combination of powerful analytical techniques. Spectroscopic and diffraction methods provide fundamental data on connectivity, regiochemistry, and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of purine (B94841) derivatives. A critical challenge in the synthesis of 9-substituted purines is the potential formation of the N7-substituted regioisomer. NMR provides an unambiguous method to differentiate between these isomers.

In the case of this compound, ¹H and ¹³C NMR spectra are crucial for confirming the attachment of the tetrahydrothienyl group at the N9 position. The chemical shifts of the purine ring's carbon atoms, particularly C5 and C8, are highly sensitive to the substitution pattern. It is a well-established observation that the chemical shift difference (Δδ) between C5 and C8 is significantly larger for N7-isomers compared to N9-isomers. acs.org Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can show long-range coupling between the anomeric proton of the tetrahydrothienyl ring and the C4 and C8 carbons of the purine core, definitively confirming the N9 linkage. Furthermore, Nuclear Overhauser Effect (NOESY) experiments can reveal through-space proximity between protons on the substituent and the H-8 proton of the purine, further solidifying the N9 assignment. acs.org

The proton and carbon signals from the tetrahydro-2-thienyl moiety would also be fully assignable, confirming its integrity and providing information about its conformation.

Table 1: Representative ¹³C NMR Chemical Shift Differences for Distinguishing N7 and N9-Substituted Purines This table presents typical data used for distinguishing isomers in related purine compounds.

Isomer Type δ(C5) (ppm) δ(C8) (ppm) Δδ (C5-C8) (ppm)
N9-Substituted Purine ~120-130 ~140-145 Small (~15-20)
N7-Substituted Purine ~110-120 ~145-150 Large (~30-35)

X-ray crystallography offers the most definitive method for determining the three-dimensional molecular structure of a crystalline compound. For this compound, a successful single-crystal X-ray diffraction analysis would provide precise coordinates of each atom in the crystal lattice.

This technique would unequivocally confirm the N9 regioselectivity of the tetrahydrothienyl substituent. nih.gov It would also provide accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. nih.gov For instance, the C6-Br bond length and the geometry of the purine ring system can be compared to known values from other purine derivatives. nih.gov Furthermore, the analysis would reveal the conformation of the tetrahydrothienyl ring (e.g., envelope or twist conformation) and its orientation relative to the planar purine core. Information about intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal packing, would also be obtained, which can be valuable for understanding the solid-state properties of the compound.

Table 2: Example of Structural Data Obtainable from X-ray Crystallography for a Substituted Purine Data based on a representative 6-oxy purine derivative to illustrate the type of information generated. nih.gov

Structural Parameter Typical Value (Å or °)
Bond Length (Å)
C6-N1 1.390
C2-N3 1.303
Purine Ring Bonds 1.30 - 1.40
**Bond Angle (°) **
N1-C6-N7 ~120
C4-C5-N7 ~110

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the behavior and properties of molecules at an electronic level, complementing experimental data and guiding the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. Purine analogs are frequently designed as inhibitors of protein kinases, as the purine scaffold can mimic the adenine (B156593) moiety of ATP, the natural kinase substrate. researchgate.net

For this compound, docking studies would be employed to predict its binding mode and affinity within the ATP-binding site of various kinases. mdpi.com The simulation would likely show the purine core forming key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many kinase inhibitors. The bromine atom at the C6 position and the tetrahydrothienyl group at the N9 position would be projected into specific pockets of the active site, where they could form additional hydrophobic, van der Waals, or halogen-bond interactions, contributing to binding affinity and selectivity. nih.gov The docking score, an estimate of binding energy, helps to rank its potential as an inhibitor compared to other compounds. tpcj.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. tandfonline.com For a novel compound like this compound, its potential biological activity can be predicted by fitting its descriptors into a pre-existing QSAR model developed for a library of similar purine derivatives. tandfonline.comresearchgate.net

Key descriptors for this molecule would include:

Steric descriptors: The size and shape of the tetrahydrothienyl group. 3D-QSAR models show that steric properties can be a dominant factor in the activity of trisubstituted purines. nih.gov

Electronic descriptors: The electron-withdrawing effect of the bromine atom at C6.

By calculating these descriptors and applying a relevant QSAR equation, researchers can estimate the compound's potency before its synthesis and biological testing, thus prioritizing the most promising candidates for drug development. nih.gov

Table 3: Common Descriptors in QSAR Models for Purine Analogs

Descriptor Type Example Contribution from this compound
Electronic Hammett constant (σ), SsClE-index The electronegative bromine atom significantly influences the electronic properties of the purine ring. tandfonline.com
Steric Molar Refractivity (MR), Molecular Weight The bulky tetrahydrothienyl group at N9 and the bromine atom at C6 contribute to the overall size and shape.
Hydrophobic LogP The non-polar tetrahydrothienyl and bromo groups increase the molecule's lipophilicity.
Topological Atom Counts (e.g., Bromine count) The presence of a single bromine atom is a quantifiable descriptor. tandfonline.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. For purine derivatives, DFT is particularly useful for determining the relative stability of different tautomers and isomers. researchgate.net

While the tetrahydrothienyl group fixes the substitution at the N9 position, DFT calculations can be used to demonstrate the energetic stability of this N9-isomer compared to the corresponding N7-isomer, confirming that the synthesized product is the thermodynamically favored one. DFT calculations can also provide valuable information about the molecule's electronic properties. pmf.unsa.ba The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated; the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions that are rich or poor in electrons, predicting sites susceptible to electrophilic or nucleophilic attack.

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Potential Applications and Future Perspectives in Scientific Research

Exploration as Research Probes for Elucidating Biological Pathways

Due to the central role of purines in biological systems, derivatives such as 6-Bromo-9-tetrahydro-2-thienyl-9H-purine could be developed into valuable research probes. By modifying the core structure with reporter groups like fluorophores or affinity tags, this compound could be used to investigate the function and regulation of purine-binding proteins and enzymes. The reactivity of the 6-bromo substituent allows for the straightforward attachment of such tags, enabling the synthesis of customized probes for specific biological questions.

Table 1: Potential Modifications of this compound for Research Probe Development

Modification StrategyReporter Group ExamplePotential Biological Application
Suzuki CouplingBoronic acid-functionalized fluorophoreVisualization of purine-binding proteins in cells
Nucleophilic SubstitutionAmine-containing biotin (B1667282) tagAffinity-based purification of target proteins
Sonogashira CouplingAlkyne-modified photo-crosslinkerCovalent labeling and identification of binding partners

This table presents hypothetical examples of how this compound could be functionalized to create research probes. The feasibility and specific applications would require experimental validation.

Development of Chemical Libraries and Combinatorial Chemistry Approaches

The structure of this compound is well-suited for its inclusion in chemical libraries for high-throughput screening. Its purine (B94841) core is a "privileged scaffold," known to interact with a wide range of biological targets. nih.gov The reactive 6-bromo position serves as an excellent starting point for generating a diverse collection of analogues through various chemical reactions.

Combinatorial chemistry approaches can be employed to rapidly synthesize a large number of derivatives by reacting the parent compound with a variety of building blocks. This allows for the efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering compounds with desired biological activities.

Rational Design of Next-Generation Purine-Based Compounds

The known biological activities of various purine derivatives, particularly as kinase inhibitors and anticancer agents, provide a strong rationale for using this compound as a template for the rational design of new therapeutic agents. nih.govnih.gov For instance, the purine core is a key feature of many inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov

Structure-based drug design can be utilized to modify the this compound scaffold to enhance its affinity and selectivity for specific biological targets. By understanding the binding interactions of related purine derivatives with their protein targets, medicinal chemists can introduce specific functional groups to optimize the pharmacological properties of the resulting compounds.

Table 2: Key Structural Features for Rational Design

Structural FeaturePositionRationale for ModificationPotential Target Class
Bromo SubstituentC6Introduction of diverse chemical groups to modulate activity and selectivity.Kinases, GPCRs
Tetrahydrothienyl GroupN9Alteration of solubility, metabolic stability, and steric interactions.Various enzymes
Purine Core-Serves as a well-established pharmacophore for various biological targets.Kinases, Polymerases

Prospects in Biotechnology and Biomedical Research

The versatility of this compound extends to its potential applications in biotechnology. For example, derivatives of this compound could be immobilized on solid supports to create affinity chromatography matrices for the purification of purine-binding proteins. Furthermore, its unique structure could be incorporated into nucleic acid analogues to probe DNA and RNA structure and function.

In biomedical research, the development of selective ligands for purinergic receptors and other purine-binding proteins is of great interest for studying their roles in health and disease. This compound provides a starting point for the synthesis of such selective modulators.

Addressing Challenges in Purine Derivative Research (e.g., Selectivity, Acquired Resistance Mechanisms)

A significant challenge in the development of purine-based therapeutics is achieving selectivity for the desired target over other, often closely related, purine-binding proteins. The tetrahydro-2-thienyl group at the N9 position of this compound may offer an opportunity to improve selectivity by exploiting unique features of the target's binding site.

Another major hurdle in cancer chemotherapy is the development of acquired resistance to drugs. The novel substitution pattern of this compound could lead to the discovery of compounds that are effective against drug-resistant cancer cells. By exploring derivatives of this scaffold, it may be possible to identify molecules that overcome common resistance mechanisms. For example, novel 2,6,9-trisubstituted purines have been investigated as potent CDK inhibitors to alleviate trastuzumab-resistance in HER2-positive breast cancers. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-9-tetrahydro-2-thienyl-9H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination at the 6-position of the purine core, followed by substitution at the 9-position with tetrahydro-2-thienyl groups. A general protocol (GP1) using acetonitrile as a solvent under reflux conditions has been employed for analogous purine derivatives . For regioselective metalation, lithiating agents like n-BuLi or LiHMDS in THF at -78°C are critical, though competing metalation at the 8-CH position may occur if stoichiometry is not carefully controlled . Optimization includes monitoring reaction progress via TLC and using chromatographic purification (e.g., silica gel) to isolate intermediates .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on multimodal analytical techniques:

  • Single-crystal X-ray diffraction confirms molecular geometry and substituent positioning, as demonstrated for related 9-substituted purines .
  • NMR spectroscopy (¹H/¹³C) identifies bromine-induced deshielding effects at the 6-position and thienyl ring proton coupling patterns .
  • Mass spectrometry (ESI/HRMS) verifies molecular weight and bromine isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous brominated purines require:

  • Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Storage in anhydrous conditions at -20°C to minimize decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during metalation or functionalization of the purine core be mitigated?

  • Methodological Answer : Competing metalation at the 6-CH₃ and 8-CH positions (observed in similar purines) can be addressed by:

  • Using sterically hindered bases (e.g., LiHMDS instead of n-BuLi) to favor 6-position reactivity .
  • Lowering reaction temperatures (-78°C) and employing THF as a coordinating solvent to stabilize intermediates .

Q. What strategies improve the solubility of this compound for in vitro biological assays?

  • Methodological Answer : Solubility can be enhanced via:

  • Co-solvent systems : DMSO-water mixtures (≤10% DMSO) are commonly used for cell-based assays .
  • Prodrug derivatization : Introducing hydrophilic groups (e.g., phosphate esters) at the 2′-position of the thienyl moiety, as seen in adenosine analogs .

Q. How do structural modifications at the 6-bromo or 9-thienyl positions influence biological activity (e.g., kinase inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies on purine derivatives reveal:

  • The 6-bromo group enhances electrophilicity, facilitating covalent binding to kinase active sites (e.g., CDK-2) .
  • The tetrahydro-2-thienyl group’s planarity and sulfur atom contribute to π-stacking and hydrophobic interactions, as shown in crystallographic studies .

Q. How can contradictory spectral or crystallographic data from independent studies be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent inclusion in crystals. To resolve:

  • Re-crystallize the compound in a standardized solvent (e.g., ethanol/water) and re-collect X-ray data .
  • Compare experimental NMR chemical shifts with DFT-calculated values to identify anomalies .

Q. What mechanistic insights can be gained from studying hydrolysis or metabolic stability of this compound?

  • Methodological Answer : Hydrolysis under physiological conditions (pH 7.4, 37°C) can be monitored via:

  • HPLC-MS to track degradation products (e.g., debromination or thienyl ring oxidation) .
  • Microsomal incubation assays to identify cytochrome P450-mediated metabolites .

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